6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically involves the use of dehydrative cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The benzofuran ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The specific conditions, such as temperature, solvent, and catalyst, will depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions will vary based on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzofuran derivatives, while oxidation reactions may produce oxidized benzofuran compounds.
Scientific Research Applications
6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research into its potential as a drug candidate for various diseases, including cancer and viral infections.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism will depend on the specific application and context. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one include other benzofuran derivatives, such as:
- 6-Bromo-2,3-dihydro-1-benzofuran-3-one
- 4-Fluoro-2,3-dihydro-1-benzofuran-3-one
- 6-Bromo-4-fluoro-1-benzofuran-3-one
Uniqueness
The presence of both bromine and fluorine substituents in this compound makes it unique compared to other benzofuran derivatives.
Biological Activity
6-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-one is a synthetic compound belonging to the benzofuran family, characterized by its unique molecular structure that includes both bromine and fluorine substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors, often using bromine and fluorine sources under specific conditions. Common methods include the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of bromine and fluorine enhances its binding affinity to specific enzymes or receptors, which may lead to various biological effects including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0195 mg/mL |
Escherichia coli | 0.0048 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
These results indicate significant antibacterial activity, particularly against pathogenic strains .
Anticancer Potential
In addition to its antimicrobial effects, there is ongoing research into the anticancer properties of this compound. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways are still being elucidated, but initial data points towards promising activity against certain cancer cell lines.
Study on Antimicrobial Efficacy
In a controlled study examining the antibacterial effects of various benzofuran derivatives, this compound was found to exhibit potent activity against multiple bacterial strains. The study utilized a range of concentrations to determine the MIC values and compared these to standard antibiotics .
Research on Anticancer Activity
Another study focused on the anticancer potential of this compound involved in vitro testing against several cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.
Properties
Molecular Formula |
C8H4BrFO2 |
---|---|
Molecular Weight |
231.02 g/mol |
IUPAC Name |
6-bromo-4-fluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4BrFO2/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2H,3H2 |
InChI Key |
PKLOMFNWGYRJFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2F)Br |
Origin of Product |
United States |
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